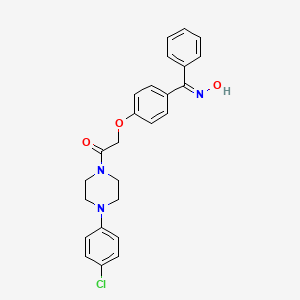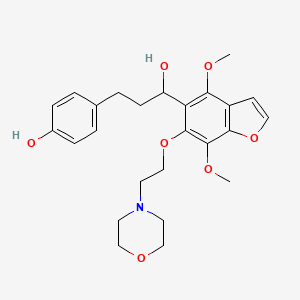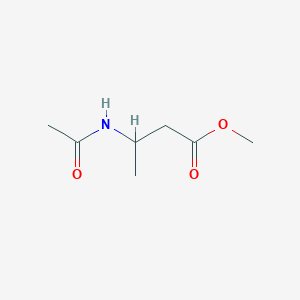
Butanoic acid, 3-(acetylamino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-(acetylamino)-, methyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is synthesized through the esterification process, which involves the reaction of a carboxylic acid with an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-(acetylamino)-, methyl ester typically involves the Fischer esterification method. This process includes the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the ester. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-(acetylamino)-, methyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Butanoic acid and methanol.
Reduction: Butanol.
Transesterification: A different ester and methanol.
Scientific Research Applications
Butanoic acid, 3-(acetylamino)-, methyl ester has various applications in scientific research:
Mechanism of Action
The mechanism of action of butanoic acid, 3-(acetylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The ester bond can be hydrolyzed by esterases, releasing butanoic acid and methanol, which can further participate in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, methyl ester: Similar in structure but lacks the acetylamino group.
Butanoic acid, 3-methyl-, ethyl ester: Contains an ethyl group instead of a methyl group.
Butanoic acid, 3-methyl-, butyl ester: Contains a butyl group instead of a methyl group.
Uniqueness
Butanoic acid, 3-(acetylamino)-, methyl ester is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it valuable in various research and industrial applications .
Properties
CAS No. |
43135-01-9 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 3-acetamidobutanoate |
InChI |
InChI=1S/C7H13NO3/c1-5(8-6(2)9)4-7(10)11-3/h5H,4H2,1-3H3,(H,8,9) |
InChI Key |
ZHKPSUPZUILMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


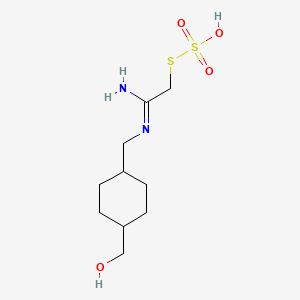
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
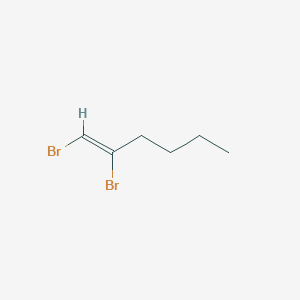


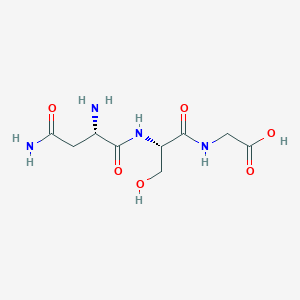
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)


![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
